2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride
CAS No.:
Cat. No.: VC18834630
Molecular Formula: C15H17Cl2N3
Molecular Weight: 310.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17Cl2N3 |
|---|---|
| Molecular Weight | 310.2 g/mol |
| IUPAC Name | 2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C15H15N3.2ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;;/h1-7,10,18H,8-9,16H2;2*1H |
| Standard InChI Key | KGCHLTHYCTWZRE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyridine ring (C₅H₄N) fused to an indole system (C₈H₆N), with an ethylamine moiety (-CH₂CH₂NH₂) at the 3-position of the indole nucleus. The dihydrochloride salt form enhances aqueous solubility through ionic interactions between the protonated amine groups and chloride counterions. Key structural parameters include:
-
Molecular Formula: C₁₅H₁₇Cl₂N₃
-
Molecular Weight: 310.2 g/mol
-
IUPAC Name: 2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine dihydrochloride
-
Canonical SMILES: C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl.Cl
X-ray crystallography of analogous compounds reveals planar indole-pyridine systems with dihedral angles <10° between aromatic rings, promoting π-π stacking interactions in biological matrices .
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, D₂O) data for the compound shows characteristic signals:
-
δ 8.50 (d, J=4.8 Hz, 1H, pyridine H6)
-
δ 7.80 (t, J=7.6 Hz, 1H, pyridine H4)
-
δ 7.45 (m, 2H, indole H5/H6)
-
δ 7.20 (d, J=2.4 Hz, 1H, indole H2)
High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 310.0824 [M+H]⁺ (calc. 310.0821) .
Synthetic Methodology and Optimization
Multi-Step Synthesis Protocol
Industrial synthesis employs a six-step sequence from 2-aminopyridine and 2-bromoindole precursors:
-
Friedel-Crafts Acylation: Indole alkylation using chloroethylamine hydrochloride (80°C, DMF, 72% yield)
-
Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling with 2-pyridinylboronic acid (Pd(OAc)₂, XPhos, 85°C, 68% yield)
-
Salt Formation: HCl gas bubbling in anhydrous ether (quantitative conversion)
Critical parameters include pH control during amination (optimal pH 8.5-9.0) and strict oxygen exclusion during coupling reactions to prevent palladium oxidation .
Purification and Quality Control
Final purification combines silica gel chromatography (EtOAc:MeOH:NH₄OH = 90:9:1) with recrystallization from ethanol/ether (1:5). Purity assessments utilize:
-
HPLC: >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)
-
Elemental Analysis: Calculated (%) C 58.08, H 5.52, N 13.54; Found C 58.12±0.3, H 5.49±0.2, N 13.51±0.4
Pharmacological Profile and Mechanism
Serotonergic Activity
In vitro radioligand displacement studies demonstrate nanomolar affinity for 5-HT₂A (Kᵢ = 14.3 nM) and 5-HT₂C receptors (Kᵢ = 28.7 nM). The ethylamine side chain orientation facilitates hydrogen bonding with Ser159 and Ser242 in the 5-HT₂A orthosteric pocket, as shown in molecular docking simulations .
Neuropharmacological Effects
Animal models reveal dose-dependent behaviors:
| Dose (mg/kg) | Effect | Duration |
|---|---|---|
| 1.0 | Increased REM sleep latency | 120 min |
| 2.5 | 40% reduction in forced swim immobility | 180 min |
| 5.0 | Hyperlocomotion (open field test) | 90 min |
These effects suggest potential antidepressant and anxiolytic applications through 5-HT₂A/C modulation .
Comparative Analysis with Structural Analogs
Modifying the indole substituents significantly alters pharmacological properties:
2,5-Dimethyl Derivative (C₁₈H₂₃Cl₂N₃):
-
5-HT₂A Kᵢ = 8.9 nM (38% increase vs parent compound)
-
logP = 2.1 (vs 1.7 for parent) enhances blood-brain barrier penetration
1,2-Diphenyl Derivative:
These structure-activity relationships highlight the critical role of indole C2 and C5 positions in target engagement.
| Parameter | Result |
|---|---|
| LD₅₀ (oral) | 480 mg/kg |
| LD₅₀ (i.v.) | 85 mg/kg |
| NOAEL (28-day) | 25 mg/kg/day |
Chronic exposure (6 months) at 50 mg/kg/day caused reversible hepatocyte vacuolization without histopathological changes.
Current Research Directions
Prodrug Development
Carbamate prodrugs demonstrate:
Combination Therapies
Synergistic effects observed with SSRIs:
-
2.5 mg/kg + 10 mg/kg fluoxetine: 68% reduction in tail suspension immobility vs 41% for fluoxetine alone
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume